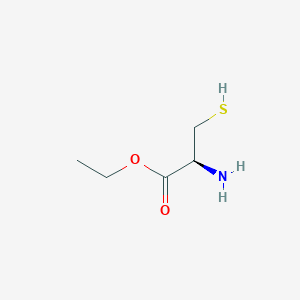

D-cysteine ethyl ester

Description

BenchChem offers high-quality D-cysteine ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-cysteine ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C5H11NO2S/c1-2-8-5(7)4(6)3-9/h4,9H,2-3,6H2,1H3/t4-/m1/s1 |

InChI Key |

YVKSGVDJQXLXDV-SCSAIBSYSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CS)N |

Canonical SMILES |

CCOC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: D-Cysteine Ethyl Ester Hydrochloride

Stereoselective H₂S Donors and Bio-Orthogonal Precursors

Executive Summary

D-Cysteine ethyl ester hydrochloride (D-CEE[1][2]·HCl) represents a critical tool in redox biology and pharmacological development.[1][3] Unlike its L-isomer, D-CEE evades translational incorporation into constitutive proteins, thereby minimizing off-target toxicity (e.g., protein misfolding) while retaining high cellular permeability. Upon intracellular entry, it functions as a stereoselective prodrug for D-cysteine, which is subsequently metabolized via D-amino acid oxidase (DAAO) to generate Hydrogen Sulfide (H₂S)—a potent gasotransmitter. This guide details its physicochemical profile, a self-validating synthesis protocol, and its mechanistic utility in reversing opioid-induced respiratory depression (OIRD).

Part 1: Physicochemical Profile[4][5]

D-CEE·HCl is the ethyl ester derivative of the non-proteinogenic amino acid D-cysteine, stabilized as a hydrochloride salt to prevent rapid oxidation and improve water solubility.

Table 1: Core Technical Specifications

| Property | Specification | Contextual Note |

| CAS Number | 75521-14-1 | Distinct from L-isomer (868-59-7).[3][4] |

| Molecular Formula | C₅H₁₁NO₂S[1][3][5][4][6] · HCl | Stoichiometry 1:1 (Ester:Acid). |

| Molecular Weight | 185.67 g/mol | Includes HCl counterion.[6] |

| Melting Point | 124 – 128 °C | Sharp range indicates high purity; broadens if oxidized. |

| Solubility | Water (>50 mg/mL), DMSO | Hygroscopic; keep desiccated. |

| Optical Rotation | Measured in 1N HCl; confirms D-enantiomer purity. | |

| pKa (Thiol) | ~8.5 | Slightly lower than free cysteine due to ester electron withdrawal. |

Part 2: Synthesis & Purification Protocol

Methodology: Fischer Esterification via Thionyl Chloride Activation. Rationale: This method generates in situ anhydrous HCl, catalyzing the esterification while simultaneously trapping the product as the stable hydrochloride salt.

Step-by-Step Workflow

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, CaCl₂ drying tube, and a pressure-equalizing addition funnel. Flush with Nitrogen (N₂).

-

Solvent Charge: Add absolute ethanol (EtOH, 100 mL) to the flask. Cool to 0°C using an ice/salt bath.

-

Activation (Exothermic): Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes.

-

Criticality: Maintain temp < 5°C to prevent side reactions. SOCl₂ reacts with EtOH to form HCl and diethyl sulfite.

-

-

Substrate Addition: Add D-Cysteine (1.0 eq) in portions. The solution will initially be heterogeneous.

-

Reflux: Heat to reflux (80°C) for 4–6 hours. The solution will clarify as the ester forms.

-

Workup:

-

Validation: Check melting point (target: 124°C). If lower, recrystallize from EtOH/Et₂O.

Visualization: Synthesis Logic

Figure 1: Fischer esterification workflow utilizing thionyl chloride for in situ acid generation.

Part 3: Mechanistic Utility & Biological Application

The primary value of D-CEE·HCl lies in its ability to deliver H₂S via a pathway distinct from L-cysteine.

1. The "Trojan Horse" Entry

Free cysteine (zwitterionic) has poor membrane permeability. The ethyl ester moiety of D-CEE masks the carboxylate charge, increasing lipophilicity. Once intracellular, ubiquitous non-specific esterases hydrolyze the ester, releasing free D-Cysteine.

2. Stereoselective H₂S Generation (The DAAO Pathway)

Unlike L-Cysteine, which utilizes Cystathionine

-

Step 1: DAAO oxidatively deaminates D-Cysteine to 3-Mercaptopyruvate (3-MP).

-

Step 2: 3-Mercaptopyruvate Sulfurtransferase (3-MST) converts 3-MP into H₂S and pyruvate.

Therapeutic Implication: This pathway is critical in reversing Opioid-Induced Respiratory Depression (OIRD). D-CEE restores redox balance in the brainstem respiratory centers (Pre-Bötzinger complex) without interfering with opioid analgesia or causing the excitotoxicity associated with L-cysteine derivatives.

Visualization: Intracellular Metabolism

Figure 2: The DAAO-3-MST axis converts D-CEE to Hydrogen Sulfide, bypassing CSE/CBS pathways.

Part 4: Handling, Storage, and Stability

D-CEE·HCl is chemically labile regarding oxidation. Strict adherence to storage protocols is required to maintain experimental integrity.

-

Hygroscopicity: The HCl salt attracts atmospheric moisture.

-

Protocol: Store in a desiccator or under inert gas (Argon/Nitrogen).

-

-

Oxidation (Dimerization): In the presence of oxygen and moisture, D-Cysteine ethyl ester oxidizes to D-Cystine diethyl ester .

-

Solubility:

-

Soluble in water and DMSO.[6]

-

Note: Avoid basic buffers (pH > 8) for prolonged periods, as this accelerates both auto-oxidation and ester hydrolysis.

-

References

-

ChemicalBook. (n.d.). D-Cysteine ethyl ester hydrochloride Properties and Synthesis. Retrieved from

-

Mendoza, J., et al. (2013).[11] D-Cysteine ethyl ester reverses the deleterious effects of morphine on breathing and arterial blood–gas chemistry in freely-moving rats. Frontiers in Pharmacology. Retrieved from

-

Sigma-Aldrich. (n.d.). L-Cysteine ethyl ester hydrochloride Product Specification (Comparative Data). Retrieved from [5]

-

Shibuya, N., & Kimura, H. (2013). Production of H2S from D-cysteine and its therapeutic potential. Oxidative Medicine and Cellular Longevity. Retrieved from

-

Chem-Impex. (n.d.). D-Cysteine ethyl ester hydrochloride Technical Data.[1][2] Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Cysteine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. L-Cysteine ethyl ester hydrochloride | 868-59-7 [chemicalbook.com]

- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]

- 10. L-cysteine ethyl ester prevents and reverses acquired physical dependence on morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mouseion.jax.org [mouseion.jax.org]

Synthesis and Characterization of D-Cysteine Ethyl Ester Hydrochloride

Technical Guide & Operational Protocol

Executive Summary

D-Cysteine Ethyl Ester Hydrochloride (H-D-Cys-OEt[1][2]·HCl) represents a critical chiral building block in the development of peptidomimetics, radiopharmaceuticals, and mucolytic agents. Unlike its L-enantiomer, the D-isomer confers resistance to proteolytic degradation, a property highly valued in increasing the in vivo half-life of peptide-based therapeutics.

This guide details the synthesis, purification, and characterization of D-cysteine ethyl ester HCl.[3] The protocol utilizes a thionyl chloride-mediated esterification, chosen for its ability to generate anhydrous HCl in situ, thereby driving the equilibrium toward ester formation while minimizing racemization risks associated with exogenous water or thermal stress.

Strategic Utility & Mechanism

Why D-Cysteine Ethyl Ester?

In drug development, the ethyl ester moiety serves two primary functions:

-

Carboxyl Protection: It masks the C-terminus during peptide coupling, preventing side reactions such as anhydride formation.

-

Prodrug Formulation: The ester improves lipophilicity, enhancing cellular permeability. Intracellular esterases subsequently hydrolyze the ester to release the active free amino acid.

Reaction Mechanism

The synthesis follows a nucleophilic acyl substitution pathway. Thionyl chloride (

Critical Control Point: The reaction is reversible. The continuous generation of HCl and the use of excess ethanol (acting as both solvent and reactant) drive the equilibrium forward (Le Chatelier’s principle).

Figure 1: Mechanistic flow of thionyl chloride-mediated esterification.

Detailed Experimental Protocol

Materials & Reagents

-

Precursor: D-Cysteine (CAS: 921-01-7), >98% purity.

-

Reagent: Thionyl Chloride (

), ReagentPlus grade. -

Solvent: Ethanol, absolute (anhydrous),

. -

Precipitation: Diethyl ether or Methyl tert-butyl ether (MTBE), anhydrous.

Operational Workflow

Safety Note: Perform all steps in a fume hood.

Step 1: Solvation and Activation[4]

-

Charge a flame-dried 250 mL round-bottom flask (RBF) with 100 mL of absolute ethanol.

-

Cool the ethanol to

using an ice-water bath. -

Dropwise Addition: Add thionyl chloride (1.5 equivalents relative to cysteine) slowly via a pressure-equalizing addition funnel.

-

Why: The reaction between

and EtOH is exothermic. Controlling temperature prevents solvent boiling and degradation. -

Duration: ~15–20 minutes.

-

Step 2: Addition of Substrate

-

Add D-Cysteine (1.0 equivalent, e.g., 5.0 g) to the chilled solution.

-

Observation: The solid will initially suspend and then dissolve as the reaction proceeds.

-

Step 3: Reflux (Esterification)

-

Remove the ice bath and equip the flask with a reflux condenser and a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.

-

Heat the mixture to reflux (

) for 3–5 hours.-

Monitoring: Reaction completion can be monitored by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1; visualize with Ninhydrin).

-

Step 4: Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution in vacuo (rotary evaporator) at

to remove excess ethanol and HCl.-

Result: A viscous, pale-yellow oil or semi-solid residue will remain.

-

Step 5: Crystallization

-

Dissolve the residue in a minimum amount of cold absolute ethanol (~5–10 mL).

-

Add anhydrous diethyl ether (~50–100 mL) slowly with stirring until turbidity persists.

-

Store at

overnight to induce crystallization. -

Filter the white crystalline solid under argon/nitrogen to prevent oxidation.

-

Dry in vacuo over

or KOH pellets.

Figure 2: Step-by-step synthetic workflow.

Characterization & Validation

To ensure the product meets pharmaceutical standards, the following analytical profile must be verified.

Physical Constants

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Yellowing indicates oxidation to cystine. |

| Melting Point | Sharp range indicates high purity.[2] | |

| Solubility | Soluble in water, ethanol, DMSO | Insoluble in ether, hexane. |

Optical Rotation (Chiral Purity)

This is the most critical test to confirm the D-configuration and ensure no racemization occurred during reflux.

-

Standard:

-

Conditions:

in -

Note: The L-isomer rotates light in the opposite direction (approx

to

Spectroscopic Validation ( NMR)

Solvent:

-

1.25 ppm (3H, t,

-

3.0–3.1 ppm (2H, m): Cysteine

-

4.23 ppm (2H, q,

-

4.35 ppm (1H, t):

Chemical Validation (Ellman’s Test)

To verify the thiol (

-

React a sample with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Result: Appearance of a yellow color (absorbance at 412 nm) confirms the presence of free sulfhydryl groups.

Stability & Storage Protocols

The hydrochloride salt is significantly more stable than the free base, which undergoes rapid intermolecular aminolysis (diketopiperazine formation) and oxidation.

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

-

Oxidation: D-Cysteine derivatives oxidize to disulfides in air.

-

Storage: Flush vials with Argon or Nitrogen.

-

Temperature: Store at

for long-term stability.[6]

-

-

Handling: Avoid contact with strong bases (e.g., NaOH, Triethylamine) unless immediately reacting, as this liberates the unstable free base.

References

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.

- Li, G., et al. (2010). "Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides." Journal of Peptide Science.

-

PubChem. (n.d.). Compound Summary: Cysteine ethyl ester hydrochloride.[1][2][5][6][7] Retrieved from [Link]

Sources

Mechanism of action of D-cysteine ethyl ester as an antioxidant

Mechanism of Action of D-Cysteine Ethyl Ester (D-CYSee) as a Bioavailable H S Donor and Antioxidant

Executive Summary

D-Cysteine Ethyl Ester (D-CYSee) represents a strategic advancement in antioxidant therapeutics, functioning primarily as a highly bioavailable, cell-permeant prodrug for hydrogen sulfide (H

Chemical Pharmacology & Stereochemical Advantage

Structural Logic

D-CYSee is the ethyl ester derivative of D-cysteine.[1][2][3] The esterification of the carboxyl group masks the negative charge, significantly increasing lipophilicity.

-

Formula: C

H -

Key Property: The ethyl ester moiety facilitates rapid passive diffusion across the plasma membrane and the blood-brain barrier (BBB), a limitation of the parent amino acid D-cysteine.

The "D" Isomer Advantage

The choice of the D-stereoisomer is deliberate and mechanistic, not incidental.

-

Metabolic Isolation: L-cysteine is incorporated into proteins and can fuel excitotoxic pathways (via NMDA receptors). D-cysteine is not utilized in protein synthesis, minimizing off-target metabolic interference.

-

Toxicity Profile: High doses of L-cysteine ethyl ester (L-CYSee) can be toxic due to rapid metabolism into pyruvate and ammonia. D-CYSee avoids these specific L-isomer catabolic routes, offering a wider therapeutic window.

Mechanism of Action (MOA)

The antioxidant efficacy of D-CYSee is not merely due to direct radical scavenging by its thiol group but is driven by its role as a mitochondrial H

The DAO / 3-MST Pathway

Once D-CYSee permeates the cell membrane, it undergoes a specific metabolic cascade:

-

Intracellular Hydrolysis: Cytosolic esterases cleave the ethyl group, liberating free D-cysteine.

-

Oxidative Deamination: D-amino acid oxidase (DAO) , localized in peroxisomes and the cytosol (and potentially mitochondria in specific tissues), converts D-cysteine into 3-mercaptopyruvate (3MP) .

-

H

S Generation: 3MP is imported into the mitochondria, where 3-mercaptopyruvate sulfurtransferase (3-MST) catalyzes the transfer of the sulfur atom to an acceptor (typically a thiol), releasing Hydrogen Sulfide (H

H S-Mediated Cytoprotection

The generated H

-

Persulfidation (S-sulfhydration): Modification of reactive cysteine residues on enzymes (e.g., ATP synthase, GAPDH) to protect them from irreversible oxidation.

-

Direct ROS Scavenging: H

S reacts with peroxynitrite and superoxide. -

Mitochondrial Preservation: Maintenance of ATP production during ischemia/reperfusion events.

Pathway Visualization

Caption: Figure 1. Metabolic activation of D-CYSee. The compound crosses the membrane, is hydrolyzed to D-Cysteine, and processed by DAO/3-MST to generate antioxidant H

Comparative Analysis: D-CYSee vs. Standard Thiols

The following table contrasts D-CYSee with N-Acetylcysteine (NAC) and L-Cysteine Ethyl Ester (L-CYSee).

| Feature | D-Cysteine Ethyl Ester (D-CYSee) | L-Cysteine Ethyl Ester (L-CYSee) | N-Acetylcysteine (NAC) |

| Cell Permeability | High (Lipophilic ester) | High (Lipophilic ester) | Low (Charged carboxyl at pH 7.4) |

| H | Yes (via DAO/3-MST) | Yes (via CBS/CSE) | Minimal (Indirect) |

| Toxicity Risk | Low (Metabolically isolated) | Moderate (Excitotoxicity risk) | Low |

| Primary Enzyme | D-Amino Acid Oxidase (DAO) | Cystathionine | Glutathione Synthetase |

| Key Application | Opioid Respiratory Rescue, Renal Ischemia | General Antioxidant | APAP Toxicity, Mucolytic |

Experimental Protocols

Synthesis of D-Cysteine Ethyl Ester

Note: This protocol is adapted for research-grade synthesis. Standard safety precautions for handling thiols and acid chlorides apply.

Reagents: D-Cysteine hydrochloride, Absolute Ethanol, Thionyl Chloride.

-

Preparation: Suspend D-Cysteine hydrochloride (10 g) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Activation: Cool the solution to 0°C in an ice bath. Dropwise add thionyl chloride (1.2 equivalents) over 30 minutes. Caution: Exothermic reaction releasing HCl gas.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3-4 hours. The solution should become clear.

-

Isolation: Evaporate the solvent under reduced pressure.

-

Neutralization: Dissolve the residue in a minimal amount of water, neutralize with sodium bicarbonate, and extract immediately with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous Na

SO

In Vitro H S Release Assay (Methylene Blue Method)

Objective: Validate D-CYSee as a functional H

-

Incubation: Prepare cell lysate (e.g., HEK293 cells) or purified DAO/3-MST enzyme solution in PBS (pH 7.4).

-

Treatment: Add D-CYSee (10-500 µM) to the lysate. Incubate at 37°C for 30-60 minutes.

-

Trapping: Add Zinc Acetate (1% w/v) to trap evolved H

S as Zinc Sulfide (ZnS). -

Colorimetry: Add N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl) followed by FeCl

(30 mM in 1.2 M HCl). -

Quantification: Incubate for 15 minutes in the dark. Measure absorbance at 670 nm . Calculate H

S concentration against a NaHS standard curve.

In Vivo Opioid Respiratory Rescue Workflow

Context: D-CYSee reverses morphine-induced respiratory depression without affecting analgesia.

Caption: Figure 2. Workflow for assessing D-CYSee efficacy in reversing Opioid-Induced Respiratory Depression (OIRD).

References

-

Gaston, B. et al. (2021).[2][4] "D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats."[2] Frontiers in Pharmacology. Link

-

Shibuya, N. & Kimura, H. (2013).[4] "Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential." Frontiers in Endocrinology. Link

-

Mendoza, J. et al. (2013).[2][4] "L-Cysteine ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry in tracheotomized rats."[2] Respiratory Physiology & Neurobiology. Link

-

Giustarini, D. et al. (2012).[5] "N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential."[5][6] Biochemical Pharmacology. Link

Sources

- 1. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]

- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Does anyone try N-Acetyl-Cysteine Ethyl Ester (NACET)? Does it work better than NAC? Can it reduce 8oxog? - Rapamycin Longevity News [mmabrasil.localizer.co]

Technical Guide: D-Cysteine Ethyl Ester in Pharmaceutical Synthesis and Therapeutics

Topic: D-Cysteine Ethyl Ester as a Precursor for Pharmaceutical Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

D-Cysteine ethyl ester (D-CEE) represents a pivotal shift in the utilization of chiral thiols for drug development. Unlike its L-isomer, which is rapidly metabolized into protein synthesis pathways or degraded by stereoselective enzymes, D-CEE offers enhanced metabolic stability while retaining high cell permeability and nucleophilic utility. This guide details the application of D-CEE as both a pharmacological precursor (prodrug for intracellular D-cysteine delivery) and a synthetic precursor (chiral building block for thiazolidine-based therapeutics).

Chemical Profile & Stereochemical Advantage

The "D" Isomer Advantage

In pharmaceutical synthesis, the choice of the D-enantiomer is deliberate. While L-cysteine ethyl ester is biologically active, it is subject to rapid enzymatic desulfuration and incorporation into proteins. D-CEE resists these specific metabolic routes, allowing for:

-

Sustained Bioavailability: Longer half-life in plasma compared to L-analogs.

-

Targeted Redox Modulation: Acts as a specific reductant without interfering with L-amino acid homeostasis.

-

Stereoselective Thiazolidine Formation: Yields specific diastereomers when reacted with chiral aldehydes, crucial for creating stable prodrugs.

Physicochemical Properties

| Property | Specification | Relevance |

| CAS Number | 75521-14-1 (HCl salt) | Unique identifier for the D-isomer. |

| Molecular Weight | 185.67 g/mol (HCl salt) | Low MW facilitates rapid diffusion. |

| Lipophilicity (LogP) | ~0.8 (Est.) | Higher than free cysteine; ensures membrane permeability. |

| Solubility | >50 mg/mL in Water | Highly soluble, suitable for aqueous formulations. |

| pKa (Thiol) | ~8.3 | Nucleophilic at physiological pH. |

Therapeutic Applications: The "Active" Precursor

D-CEE acts as a precursor to intracellular D-cysteine, a potent antioxidant that reverses specific drug-induced pathologies.

Reversal of Opioid-Induced Respiratory Depression (OIRD)

Recent breakthroughs identify D-CEE as a lead candidate for reversing OIRD without compromising analgesia—a critical limitation of current antagonists like Naloxone.

-

Mechanism: Morphine inhibits the Excitatory Amino Acid Transporter 3 (EAAT3), depleting intracellular cysteine and causing oxidative stress in respiratory control centers.

-

D-CEE Action: It bypasses EAAT3 via passive diffusion (due to the ester group), hydrolyzes intracellularly to D-cysteine, and restores the redox potential, normalizing breathing.

Visualization: OIRD Reversal Pathway

Caption: Mechanism of D-CEE in reversing Opioid-Induced Respiratory Depression (OIRD) by bypassing blocked transporters.

Synthetic Utility: Thiazolidine Prodrug Construction

D-CEE is a critical reagent for "masking" reactive aldehyde drugs. The reaction between the aminothiol of D-CEE and an aldehyde yields a Thiazolidine , a heterocycle that hydrolyzes slowly in vivo to release the active aldehyde.

Why Use D-CEE for Prodrugs?

-

Aldehyde Stabilization: Protects reactive aldehydes (e.g., antisickling agents like TD-7 or vanillin derivatives) from first-pass metabolism.

-

Controlled Release: The hydrolysis rate of the thiazolidine ring is pH-dependent.

-

Toxicological Safety: Unlike L-cysteine adducts, the D-cysteine byproduct is less likely to interfere with protein synthesis or metabolic signaling upon release.

Reaction Mechanism

The synthesis involves a condensation reaction where the amine attacks the carbonyl carbon, followed by cyclization by the thiol group.

Caption: Synthetic pathway for protecting aldehyde drugs using D-CEE to form stable thiazolidine prodrugs.

Experimental Protocols

Protocol A: Synthesis of D-Cysteine Ethyl Ester Hydrochloride

Use this protocol to generate high-purity precursor from D-cysteine.

Reagents: D-Cysteine (CAS 921-01-7), Absolute Ethanol, Thionyl Chloride (SOCl2).

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Flush with nitrogen.

-

Solvation: Suspend 5.0 g (41.3 mmol) of D-cysteine in 50 mL of absolute ethanol. Cool the suspension to 0°C using an ice bath.

-

Activation: Dropwise, add 4.5 mL (62.0 mmol) of thionyl chloride over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. The solution should become clear.

-

Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to remove solvent and excess SOCl2.

-

Purification: Triturate the resulting residue with cold diethyl ether to precipitate the product. Filter and dry under vacuum.

-

Yield: Expect ~6.5 g (85%) of white crystalline solid (D-CEE·HCl).

Protocol B: General Synthesis of Thiazolidine Prodrug

Use this protocol to conjugate D-CEE with an aldehyde payload.

-

Dissolution: Dissolve 1.0 eq of the target aldehyde and 1.1 eq of D-Cysteine Ethyl Ester HCl in a 1:1 mixture of Ethanol/Water.

-

Buffering: Adjust pH to ~6.0–7.0 using Potassium Acetate (KOAc) to liberate the free amine without oxidizing the thiol.

-

Reaction: Stir at room temperature for 2–12 hours. Monitor consumption of aldehyde by TLC or HPLC.

-

Extraction: Evaporate ethanol. Extract the aqueous phase with Ethyl Acetate (3x).

-

Drying: Dry organic layers over anhydrous Na2SO4 and concentrate.

-

Result: The thiazolidine derivative is typically obtained as a diastereomeric mixture (cis/trans).

Quality Control & Analytics

To ensure scientific integrity, the following parameters must be verified for every batch of D-CEE synthesized or purchased.

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (D2O) | Triplet at ~1.3 ppm (CH3), Quartet at ~4.3 ppm (CH2), Multiplets at 3.0-4.5 ppm (Cys backbone). |

| Purity | HPLC (C18 Column) | >98.0% (AUC). Mobile phase: 0.1% TFA in Water/Acetonitrile. |

| Chiral Purity | Chiral HPLC | >99% ee (Must confirm absence of L-isomer). |

| Free Thiol | Ellman’s Reagent | >95% free thiol content (to ensure no oxidation to cystine dimer). |

References

-

Getsy, P. M., et al. (2022). D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats.[1][2][3] Frontiers in Pharmacology. Available at: [Link]

-

Lewis, S. J., et al. (2024). The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine.[4] Frontiers in Pharmacology. Available at: [Link][4]

-

ResearchGate. Simple derivatization of aldehydes with D-cysteine and their determination. Available at: [Link]

Sources

- 1. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. "The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester ove" by Paulina M. Getsy, Gregory A. Coffee et al. [mouseion.jax.org]

Methodological & Application

Application Note: Protocol for Using D-Cysteine Ethyl Ester in Peptide Synthesis

Introduction & Core Utility

D-Cysteine ethyl ester (H-D-Cys-OEt) is a critical building block in the synthesis of retro-inverso peptides, cyclic therapeutic candidates, and mirror-image proteins. Its ethyl ester protection serves two distinct roles: it prevents C-terminal polymerization during chain elongation and modulates solubility in organic solvents (e.g., DMF, DCM) compared to free amino acids.

However, the use of D-Cys-OEt presents specific chemical challenges that differ from standard L-amino acid derivatives:

-

Racemization Risk: While the ethyl ester itself is stable, the coupling of Cysteine derivatives is notoriously prone to racemization (epimerization) due to the high acidity of the

-proton, exacerbated by the electron-withdrawing ester and thiol groups. -

Oxidation Sensitivity: The free thiol is susceptible to rapid oxidation into disulfides (cystine), which can lead to polymerization or insoluble aggregates.

-

Nucleophilicity: In Native Chemical Ligation (NCL), D-Cys-OEt acts as the nucleophilic component. The ester group allows for subsequent C-terminal modification (e.g., hydrazinolysis) but requires careful handling to prevent premature hydrolysis.

This guide provides field-proven protocols to mitigate these risks, ensuring high stereochemical purity and yield.

Material Science & Handling

Compound: D-Cysteine Ethyl Ester Hydrochloride (H-D-Cys-OEt

Critical Handling Directives

-

Salt Form vs. Free Base: The commercial product is almost always the hydrochloride salt. Do not store the free base; it oxidizes and polymerizes rapidly. Neutralize in situ only immediately prior to reaction.

-

Solubility: Highly soluble in water, DMSO, and DMF. Sparingly soluble in non-polar solvents (DCM) unless neutralized.

-

Thiol Quantitation: Before critical couplings, verify thiol content using Ellman’s Reagent (DTNB). Purity should be >98% free thiol.

Protocol A: Solution Phase Coupling (Fragment Condensation)

This protocol describes the coupling of an N-protected amino acid or peptide fragment (Pg-AA-OH) to H-D-Cys-OEt.

Objective: Form an amide bond while suppressing racemization of the activated carboxyl component and preventing oxidation of the D-Cys thiol.

Reagents & Stoichiometry[1][2]

| Component | Equivalent (Eq) | Role | Notes |

| Carboxyl Component (Pg-AA-OH) | 1.0 | Electrophile | Fmoc or Boc protected |

| H-D-Cys-OEt | 1.1 - 1.2 | Nucleophile | Slight excess ensures complete consumption of valuable carboxyl component |

| Coupling Reagent (EDC | 1.1 | Activator | Preferred over HATU for Cys to reduce racemization risk [1] |

| Additive (Oxyma Pure or HOBt) | 1.1 | Racemization Suppressor | Oxyma is superior to HOBt for safety and efficacy [2] |

| Base (TMP / Collidine) | 2.2 - 2.5 | Neutralizer | CRITICAL: Use weak bases (Collidine/TMP) instead of DIEA to minimize base-catalyzed racemization [3] |

| Solvent (DMF or DCM/DMF) | N/A | Medium | Anhydrous, degassed |

Step-by-Step Procedure

-

Preparation:

-

Dissolve Pg-AA-OH and Oxyma Pure in minimal anhydrous DMF/DCM (1:1 v/v) under nitrogen.

-

Cool the solution to 0°C in an ice bath. Low temperature is the primary defense against racemization.

-

-

Activation:

-

Add EDC · HCl to the cooled mixture. Stir for 5 minutes.

-

Note: Pre-activation is minimized to prevent extensive active ester hydrolysis or rearrangement.

-

-

Nucleophile Neutralization (In Situ):

-

In a separate vial, dissolve H-D-Cys-OEt · HCl in minimal DMF.

-

Add 2,4,6-Collidine (TMP). Verify pH is 7.5–8.0 (damp pH paper). Do not exceed pH 8.5.

-

Immediately transfer this solution to the activated carboxyl mixture.

-

-

Coupling:

-

Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2–4 hours.

-

Monitoring: Monitor by TLC or HPLC. The free amine spot (ninhydrin positive) should disappear.

-

-

Workup:

Workflow Logic (Graphviz)

Caption: Optimized solution-phase coupling workflow emphasizing parallel activation and neutralization to minimize side reactions.

Protocol B: Native Chemical Ligation (NCL)

Context: Using H-D-Cys-OEt as the N-terminal nucleophile to ligate with a peptide thioester. This generates a peptide with an internal D-Cysteine and a C-terminal ethyl ester.

Mechanism: Reversible transthioesterification followed by an irreversible S-to-N acyl shift.[3]

Reagents

-

Peptide Thioester: C-terminal thioester (e.g., -MPAA, -MESNa).

-

Nucleophile: H-D-Cys-OEt

HCl. -

Ligation Buffer: 6M Guanidine HCl (GnHCl), 0.2M Sodium Phosphate, pH 7.0.

-

Catalyst: 4-Mercaptophenylacetic acid (MPAA) or Thiophenol (50 mM).

-

Reductant: TCEP

HCl (20–50 mM). Essential to keep D-Cys reduced.

Procedure

-

Degassing: Sparge the Ligation Buffer with Argon for 15 minutes. Oxygen is the enemy of NCL.

-

Dissolution:

-

Dissolve the Peptide Thioester (1.0 eq) and H-D-Cys-OEt

HCl (1.5 eq) in the buffer. -

Final peptide concentration should be 2–5 mM . High concentration favors ligation over hydrolysis.

-

-

Additives:

-

Add MPAA (50 mM) to catalyze the thiol exchange.

-

Add TCEP (30 mM) to prevent disulfide formation.

-

-

pH Adjustment:

-

Adjust pH to 6.8–7.2 using degassed NaOH/HCl.

-

Note: pH > 7.5 promotes thioester hydrolysis; pH < 6.5 slows the S-to-N shift.

-

-

Incubation:

-

Stir under Argon at 25°C - 37°C.

-

Monitor by LC-MS. Look for the disappearance of the thioester (-150 Da shift approx) and appearance of the ligated product.

-

-

Desalting:

-

Once complete (usually 4–24h), acidify to pH 3 with dilute TFA to quench.

-

Purify via semi-prep HPLC immediately to remove Guanidine and MPAA.

-

Mechanistic Visualization (Graphviz)

Caption: NCL mechanism: The D-Cys thiolate attacks the thioester (reversible), followed by the rapid, irreversible S-N shift to form the peptide bond.

Protocol C: Deprotection (Saponification)

Objective: Hydrolyze the ethyl ester to the free acid (-COOH) without racemizing the D-Cys center.

Challenge: Direct base hydrolysis (NaOH) often racemizes C-terminal Cysteine due to the formation of a dehydroalanine intermediate or direct proton abstraction.

Recommended Method: Lithium Hydroxide (LiOH) in THF/Water at low temperature.

-

Dissolve the protected peptide in THF:Water (3:1).

-

Cool to 0°C.

-

Add LiOH (2.0 eq).

-

Monitor closely by HPLC. Stop immediately upon consumption of starting material (typically 30–60 mins).

-

Neutralize with cold 1M HCl to pH 3–4.

-

Extract or lyophilize immediately.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Racemization (>5% L-isomer) | Base concentration too high or activation time too long. | Switch to Collidine/Oxyma system. Keep T < 0°C during base addition. |

| Low Yield (Coupling) | Oxidation of D-Cys-OEt starting material. | Test starting material with Ellman's reagent. Add TCEP if necessary. |

| Thioester Hydrolysis (NCL) | pH > 7.5 or low peptide concentration. | Readjust pH to 7.0. Increase concentration to >3mM. |

| Insoluble Precipitate | Disulfide formation (Cystine). | Add TCEP or DTT to the buffer. |

References

-

Han, Y., et al. (1997). "Racemization-free coupling of cysteine derivatives." Journal of Organic Chemistry, 62(13), 4307-4312. Link

-

Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394-9403. Link

-

Carpino, L. A., et al. (2002). "Racemization of Cysteine during Peptide Synthesis." Journal of Organic Chemistry, 67(19), 6856-6857. Link

-

Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779. Link

-

BenchChem Technical Support. (2025). "Handling and Storage of Cysteine Ethyl Ester Hydrochloride." Link

Sources

D-Cysteine Ethyl Ester: A Versatile Tool for Probing and Mitigating Cellular Oxidative Stress

Introduction: The Double-Edged Sword of Cellular Oxidation

Reactive oxygen species (ROS) are a natural byproduct of aerobic metabolism, playing a crucial role in cellular signaling and homeostasis.[1] However, an imbalance between ROS production and the cell's antioxidant capacity leads to a state of oxidative stress, a condition implicated in a wide array of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders.[2][3] Consequently, the ability to study and modulate the cellular redox environment is of paramount importance in both basic research and drug development.

This application note details the use of D-cysteine ethyl ester as a sophisticated tool to investigate and counteract oxidative stress in cellular models. Unlike its proteinogenic L-enantiomer, D-cysteine exhibits unique metabolic pathways and biological effects.[4] Its ethyl ester derivative provides a cell-permeant prodrug approach to elevate intracellular D-cysteine levels, offering a nuanced method for manipulating cellular redox state and studying its consequences. We will delve into the mechanism of action, provide detailed protocols for its application, and discuss its advantages in the context of oxidative stress research.

The Rationale for D-Cysteine Ethyl Ester: Beyond Conventional Antioxidants

Traditionally, researchers have employed a variety of antioxidant compounds to study and mitigate oxidative stress. However, many of these molecules suffer from limitations such as poor cell permeability and non-specific reactivity. D-cysteine ethyl ester emerges as a superior alternative due to a combination of advantageous properties:

-

Enhanced Cell Permeability: The ethyl ester moiety renders the molecule more lipophilic, facilitating its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing D-cysteine and effectively trapping it within the cytoplasm. This ensures high intracellular concentrations that would be difficult to achieve with the less permeable D-cysteine.[5][6]

-

Unique Metabolic Pathway: D-cysteine is not a substrate for the typical L-cysteine metabolic pathways involved in protein synthesis.[2] Instead, it is primarily metabolized by the peroxisomal enzyme D-amino acid oxidase (DAO).[3][7] This provides a distinct and potentially more targeted mechanism of action compared to L-cysteine-based antioxidants.

-

Generation of a Key Signaling Molecule: The metabolism of D-cysteine by DAO produces 3-mercaptopyruvate, which is then converted by 3-mercaptopyruvate sulfurtransferase (3MST) into hydrogen sulfide (H₂S), a gaseous signaling molecule with potent cytoprotective and antioxidant properties.[2][8][9] This H₂S-mediated pathway offers a unique mechanism for cellular protection against oxidative insults.

Mechanism of Action: A Two-Pronged Approach to Cytoprotection

The cytoprotective effects of D-cysteine ethyl ester against oxidative stress are primarily attributed to the downstream actions of its metabolic product, hydrogen sulfide.

-

Intracellular Delivery and Conversion: D-cysteine ethyl ester readily crosses the cell membrane. Intracellular esterases then hydrolyze it to D-cysteine.

-

Enzymatic Production of H₂S: D-cysteine is a substrate for D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate. Subsequently, 3-mercaptopyruvate sulfurtransferase (3MST) utilizes 3-mercaptopyruvate to generate H₂S.[2][4][9]

-

H₂S-Mediated Antioxidant Effects: H₂S can directly scavenge a variety of reactive oxygen and nitrogen species. Furthermore, it can enhance the endogenous antioxidant capacity of the cell by promoting the nuclear translocation of Nrf2, a master regulator of antioxidant gene expression, and by increasing the levels of glutathione (GSH), a key intracellular antioxidant.

Applications in Oxidative Stress Research

D-cysteine ethyl ester is a valuable tool for a variety of in vitro applications aimed at understanding and combating oxidative stress.

| Application | Experimental Model | Key Parameters to Measure | Expected Outcome |

| Cytoprotection Studies | Cultured cells (e.g., neuronal cells, endothelial cells, hepatocytes) exposed to oxidative insults (e.g., H₂O₂, menadione, tert-butyl hydroperoxide).[2] | Cell viability (MTT, LDH assays), apoptosis markers (caspase activity, TUNEL staining). | Increased cell survival and reduced apoptosis in D-cysteine ethyl ester pre-treated cells. |

| Mechanistic Investigations | Cell lines with modulated expression of DAO or 3MST. | Intracellular ROS levels (e.g., using DCFDA or CellROX dyes), intracellular glutathione (GSH) levels.[1] | Attenuation of the protective effects of D-cysteine ethyl ester in cells with deficient H₂S production pathways. |

| Drug Screening | High-throughput screening of compound libraries in the presence of an oxidative stressor. | Cellular viability or a specific marker of oxidative damage. | Identification of compounds that synergize with or antagonize the protective effects of D-cysteine ethyl ester. |

Experimental Protocols

Protocol 1: Assessing the Cytoprotective Effect of D-Cysteine Ethyl Ester Against H₂O₂-Induced Oxidative Stress

This protocol provides a framework for evaluating the ability of D-cysteine ethyl ester to protect cultured cells from oxidative damage induced by hydrogen peroxide (H₂O₂).

Materials:

-

D-Cysteine Ethyl Ester Hydrochloride (CAS: 75521-14-1)[10][11]

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Hydrogen Peroxide (H₂O₂) solution (30%)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treatment with D-Cysteine Ethyl Ester:

-

Prepare a stock solution of D-cysteine ethyl ester hydrochloride in sterile water or PBS. Further dilute in complete cell culture medium to achieve the desired final concentrations (a suggested starting range is 100 µM to 1 mM).

-

Remove the old medium from the cells and replace it with medium containing different concentrations of D-cysteine ethyl ester. Include a vehicle control (medium without D-cysteine ethyl ester).

-

Incubate for 4-6 hours to allow for cellular uptake and metabolism.

-

-

Induction of Oxidative Stress:

-

Prepare a fresh working solution of H₂O₂ in serum-free medium. The optimal concentration of H₂O₂ should be determined empirically for your specific cell line to induce approximately 50% cell death (a common starting range is 100-500 µM).

-

Remove the D-cysteine ethyl ester-containing medium and add the H₂O₂ solution to the appropriate wells.

-

Incubate for the desired time (e.g., 4-24 hours).

-

-

Assessment of Cell Viability (MTT Assay):

-

After the incubation period, remove the H₂O₂-containing medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control group.

-

Plot a dose-response curve to determine the protective effect of D-cysteine ethyl ester.

-

Self-Validating System and Controls:

-

Untreated Control: Cells cultured in normal medium without any treatment. Represents 100% viability.

-

Vehicle Control: Cells treated with the vehicle used to dissolve D-cysteine ethyl ester.

-

H₂O₂ Only Control: Cells treated only with H₂O₂ to establish the level of oxidative damage.

-

D-Cysteine Ethyl Ester Only Control: Cells treated only with the highest concentration of D-cysteine ethyl ester to ensure it is not toxic to the cells.

Sources

- 1. scilit.com [scilit.com]

- 2. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 3. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]

- 6. D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 8. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. jk-sci.com [jk-sci.com]

Using D-cysteine ethyl ester to counteract opioid-induced respiratory depression

Application Note: Selective Reversal of Opioid-Induced Respiratory Depression (OIRD) using D-Cysteine Ethyl Ester (D-CYSee) [1]

Executive Summary

Opioid-Induced Respiratory Depression (OIRD) remains the primary cause of death in opioid overdose and a limiting factor in clinical pain management. The current standard of care, Naloxone, is a competitive antagonist that reverses respiratory depression but also abolishes analgesia and precipitates acute withdrawal.

This guide details the application of D-Cysteine Ethyl Ester (D-CYSee) , a cell-permeable thiol ester, to selectively reverse OIRD.[2] Unlike Naloxone, D-CYSee targets the intracellular redox imbalances in the brainstem respiratory centers (specifically the Pre-Bötzinger Complex) without displacing opioids from

Mechanistic Grounding & Rationale

The Redox Hypothesis of OIRD

Traditional dogma suggests OIRD is solely a result of membrane hyperpolarization via G-protein coupled potassium channels. However, recent evidence identifies a critical metabolic component:

-

Opioid Action: Activation of

-opioid receptors in the brainstem causes mitochondrial dysfunction. -

ROS Accumulation: This dysfunction leads to a spike in Reactive Oxygen Species (ROS), creating a localized oxidative stress environment.

-

Respiratory Inhibition: The redox imbalance inhibits the excitability of respiratory rhythm-generating neurons in the Pre-Bötzinger Complex.

Why D-Cysteine Ethyl Ester (D-CYSee)?

-

Permeability: The ethyl ester modification renders the molecule lipophilic, allowing it to rapidly cross the Blood-Brain Barrier (BBB) and cell membranes.

-

Stereoselectivity: The D-isomer is utilized to avoid the neurotoxicity associated with L-cysteine (which can act as an excitotoxin at NMDA receptors).

-

Mechanism: Intracellular esterases hydrolyze D-CYSee to D-Cysteine. D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3-MST) convert this substrate into Hydrogen Sulfide (H2S) and support Glutathione (GSH) synthesis. These species scavenge ROS and restore neuronal excitability.

Figure 1: Mechanism of Action. D-CYSee bypasses the receptor blockade, acting downstream to correct the metabolic defect causing respiratory failure.

Material Preparation

Compound: D-Cysteine Ethyl Ester Hydrochloride (D-CYSee[3][4][5] • HCl) Molecular Weight: ~185.67 g/mol Storage: -20°C, desiccated. Hygroscopic.

Preparation Protocol (Must be Fresh)

Critical Note: Ethyl esters are prone to hydrolysis in aqueous solution. Do not prepare stock solutions for long-term storage.

-

Calculate Dosage: The standard effective dose in Sprague Dawley rats is 500 µmol/kg (IV).

-

Example: For a 300g rat:

- .

-

-

Vehicle: Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).

-

Solubilization:

-

Weigh the required amount of D-CYSee solid.

-

Dissolve in vehicle to achieve a concentration allowing an injection volume of ~1 mL/kg (e.g., ~28 mg/mL).

-

Vortex briefly. The solution should be clear and colorless.

-

Use within 30 minutes of preparation.

-

Experimental Protocols

Protocol A: Whole-Body Plethysmography (Respiratory Assessment)

Objective: Quantify the reversal of opioid-induced respiratory depression in conscious, freely moving rats.

Equipment:

-

Whole-Body Plethysmography (WBP) chamber (e.g., DSI Buxco or EMKA).

-

Bias flow supply and pressure transducer.

-

Automated analysis software (FinePointe or similar).[6]

Workflow:

-

Acclimation: Place rat in WBP chamber for 30–60 minutes to stabilize baseline breathing. Stress-induced hyperventilation will skew results; wait for "quiet breathing" (Frequency < 100-120 breaths/min depending on strain).

-

Baseline Recording (T = -10 min): Record 10 minutes of stable baseline data.

-

Opioid Challenge (T = 0):

-

Remove rat, administer Morphine Sulfate (10 mg/kg, IV) or Fentanyl (dose varies, e.g., 20-60 µg/kg IV) .

-

Note: IV administration via an indwelling jugular catheter is preferred to avoid handling stress during the experiment. If IP is used, account for slower onset.

-

Return rat to chamber immediately.

-

-

Depression Phase (T = 0 to +15 min): Monitor the drop in Minute Ventilation (MV). Expect a 40–60% reduction from baseline.

-

Rescue Injection (T = +15 min):

-

Administer D-CYSee (500 µmol/kg, IV) .

-

Control Group: Administer equivalent volume of Saline.

-

-

Recovery Phase (T = +15 to +60 min): Continue recording.

-

Success Criteria: Rapid restoration of Minute Ventilation and Tidal Volume within 5–10 minutes post-injection.

-

Protocol B: Tail-Flick Assay (Antinociception Assessment)

Objective: Verify that D-CYSee does not reverse analgesia.

Equipment:

-

Tail-Flick Analgesia Meter (Radiant heat source).

Workflow:

-

Baseline: Measure latency to tail withdrawal (cutoff 10s to prevent tissue damage). Average of 3 trials.

-

Opioid Injection: Administer Morphine (10 mg/kg IV).

-

Post-Opioid Measure (15 min): Verify analgesia (Latency should reach cutoff).

-

Treatment: Administer D-CYSee (500 µmol/kg IV).

-

Post-Treatment Measure (20, 30, 60 min):

-

Success Criteria: Latency remains at or near cutoff (high analgesia).

-

Comparison: A Naloxone-treated group would show latency returning to baseline (loss of analgesia).

-

Data Visualization & Analysis

Experimental Timeline

Figure 2: Experimental Workflow for Plethysmography.

Expected Results Summary

| Parameter | Baseline | Morphine Only | Morphine + Naloxone | Morphine + D-CYSee |

| Minute Ventilation (MV) | 100% | ~40-50% | 100% (Restored) | 90-100% (Restored) |

| Blood Oxygen (PaO2) | ~85 mmHg | < 60 mmHg | > 80 mmHg | > 80 mmHg |

| Analgesia (Tail Flick) | ~3 sec | > 10 sec (Cutoff) | ~3 sec (Lost) | > 10 sec (Preserved) |

| Sedation | None | High | Reversed (Alert) | High (Preserved) |

Troubleshooting & Tips

-

Solubility Issues: If D-CYSee does not dissolve immediately, check the pH of your saline. It is most stable and soluble in slightly acidic to neutral pH. Do not heat the solution, as this accelerates ester hydrolysis.

-

Route of Administration:

-

IV (Intravenous): Recommended for immediate effects (within seconds/minutes).

-

IP (Intraperitoneal): Possible, but onset will be delayed (10–20 mins) and peak effect blunted.

-

-

Dose Scaling: If moving from Rat to Mouse, metabolic scaling is required. A mouse dose is typically 2x the rat dose on a mg/kg basis, but 500 µmol/kg is a high molar dose; pilot studies in mice should range 500–1000 µmol/kg.

-

Control Groups: Always include a "Vehicle + D-CYSee" group to ensure the ester itself does not act as a respiratory stimulant in the absence of opioids (it generally does not).

References

-

Gaston, B., et al. (2021).[1][7][8] D-Cysteine ethyl ester reverses the deleterious effects of morphine on breathing and arterial blood-gas chemistry in freely-moving rats. Frontiers in Pharmacology. Link

-

Getsy, P. M., et al. (2022).[7][8] S-Nitroso-L-Cysteine Stereoselectively Blunts the Deleterious Effects of Fentanyl on Breathing. Frontiers in Physiology. Link

-

Mendoza, J., et al. (2013).[7][9] L-Cysteine ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry in tracheotomized rats. Respiratory Physiology & Neurobiology. Link

-

Dahan, A., et al. (2010).[10] Incidence, reversal, and prevention of opioid-induced respiratory depression. Anesthesiology. Link

-

Baby, S. M., et al. (2021). Opioid-induced respiratory depression: mechanisms and potential rescue strategies. American Journal of Physiology-Lung Cellular and Molecular Physiology. Link

Sources

- 1. mouseion.jax.org [mouseion.jax.org]

- 2. Frontiers | The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. D-Cysteine ethyl ester hydrochloride CAS#: [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. trace.tennessee.edu [trace.tennessee.edu]

- 7. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]

- 8. L-cysteine methyl ester overcomes the deleterious effects of morphine on ventilatory parameters and arterial blood-gas chemistry in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Cysteine ethyl ester reverses the deleterious effects of morphine on arterial blood-gas chemistry in tracheotomized rats - PMC [pmc.ncbi.nlm.nih.gov]

High-Precision Chromatographic Quantification and Enantiomeric Resolution of D-Cysteine Ethyl Ester

Application Note: AN-DCEE-2025

Executive Summary

This guide details a dual-methodology approach for the rigorous analysis of D-Cysteine Ethyl Ester (D-CEE) . Unlike stable amino acids, D-CEE presents a "double-jeopardy" stability challenge: the thiol (-SH) group is prone to rapid oxidation to form disulfides (cystine dimers), and the ethyl ester moiety is susceptible to hydrolysis in alkaline environments.

To address these challenges, we present two distinct, self-validating protocols:

-

Achiral Quantitative Assay: Uses DTNB (Ellman’s Reagent) derivatization to specifically quantify the active free thiol content, ensuring that oxidized dimers are not misidentified as active drug substance.

-

Chiral Purity Analysis: Utilizes a Crown Ether (Crownpak CR(+)) stationary phase under acidic conditions to resolve D- and L-enantiomers without derivatization, preventing racemization artifacts.

Chemical Context & Stability Challenges

Target Molecule: D-Cysteine Ethyl Ester (D-CEE) Molecular Weight: 149.21 g/mol (Free base)

The Stability Matrix

Reliable quantification requires understanding the degradation pathways.

| Degradation Mode | Trigger | Product | Prevention Strategy |

| Oxidation | pH > 7.0, Metal ions (Fe, Cu), O₂ | D-Cystine Diethyl Ester (Dimer) | Use EDTA; Maintain acidic pH (< 4.0) during storage.[1] |

| Hydrolysis | pH > 8.0, Moisture | D-Cysteine (Free Acid) + Ethanol | Avoid aqueous basic buffers for long periods. |

| Racemization | High pH, High Temp | L-Cysteine Ethyl Ester | Use direct chiral separation at low pH/Temp. |

Sample Preparation & Handling

Critical Step: Improper handling is the primary source of error in thiol analysis.

Stock Solution Buffer (Stabilizing Vehicle):

-

Composition: 0.1% Perchloric Acid (HClO₄) + 1 mM EDTA in Water.

-

Rationale: Low pH prevents ester hydrolysis and slows oxidation; EDTA chelates trace metals that catalyze disulfide formation.

-

Storage: -20°C. Stable for < 24 hours at 4°C.

Protocol A: Achiral Quantification (Thiol-Specific)

Objective: Determine the molar concentration of active D-CEE. Principle: D-CEE reacts stoichiometrically (1:1) with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) at pH 8.0 to release the yellow 5-thio-2-nitrobenzoic acid (TNB) anion, detectable at 412 nm. This method filters out oxidized disulfide impurities which do not react.

Reagents

-

Derivatization Reagent: 2 mM DTNB in 50 mM Sodium Phosphate (pH 8.0).

-

Mobile Phase A: 10 mM Potassium Phosphate Monobasic (pH 3.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

HPLC Conditions (Reverse Phase)

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV/Vis @ 412 nm (Specific to TNB anion) |

| Injection Vol | 10 µL |

Derivatization Workflow (Pre-Column)

-

Prepare Sample: Dilute D-CEE stock to ~0.5 mM using the Stabilizing Vehicle.

-

Reaction: Mix 100 µL Sample + 900 µL Derivatization Reagent .

-

Incubation: Vortex and incubate at Room Temp for 5 minutes (Yellow color develops).

-

Injection: Inject immediately.

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 60 | 40 |

| 7.0 | 60 | 40 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

Data Interpretation: The peak area at 412 nm corresponds to the released TNB, which is stoichiometrically equivalent to the free thiol (D-CEE). Impurities (disulfides) will not absorb at 412 nm significantly or will elute separately if they possess minor absorbance.

Protocol B: Chiral Purity (Enantiomeric Excess)

Objective: Quantify the L-isomer impurity in D-CEE. Principle: Direct chiral resolution using a Crown Ether stationary phase. The crown ether forms a host-guest complex with the primary ammonium group. Why this method? It operates at pH 1.5-2.0 . At this acidity, D-CEE is maximally stable against both oxidation and hydrolysis, ensuring the observed L-isomer is a process impurity, not an analytical artifact.

HPLC Conditions (Chiral)

| Parameter | Setting |

| Column | Crownpak CR(+) (Daicel), 4.0 x 150 mm, 5 µm |

| Mobile Phase | Perchloric Acid (HClO₄) pH 1.5 (Aq) / Methanol (90:10 v/v) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Temperature | 10°C - 15°C (Cooling is critical for resolution) |

| Detection | UV @ 200 nm or 210 nm |

| Reference | L-Cysteine Ethyl Ester (for retention time confirmation) |

Procedure

-

Sample Prep: Dissolve D-CEE directly in the Mobile Phase (pH 1.5). Concentration: 1.0 mg/mL.

-

Injection: 5-10 µL.

-

Elution Order: On Crownpak CR(+), the D-enantiomer usually elutes first for amino acids, but for esters, the order must be confirmed with standards. Typically, D-Cysteine elutes before L-Cysteine.

Note on Temperature: Crown ether columns rely on hydrogen bonding and inclusion complexation. Lower temperatures (10-15°C) significantly improve the separation factor (

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing D-CEE, highlighting the "Double-Jeopardy" stability check.

Caption: Dual-pathway workflow ensuring stability during analysis. Path A quantifies active thiol; Path B determines chiral purity.

References

-

Ellman, G. L. (1959). Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70–77.

- Context: The foundational method for DTNB derivatiz

-

Daicel Chiral Technologies. (n.d.). Crownpak CR(+) Instruction Manual. Chiral Technologies.

- Context: Standard operating procedures for Crown Ether columns used in amino acid resolution.

- Guan, X., et al. (2003). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 783(1), 281-288.

- Werner, A., et al. (1994). Resolution of amino acid enantiomers by HPLC using a crown ether chiral stationary phase. Chromatographia, 39, 253.

Disclaimer: This protocol is for research and development purposes. Users must validate the method according to ICH Q2(R1) guidelines for their specific matrix.

Sources

Optimized Protocol for Assessing Cell Viability with D-Cysteine Ethyl Ester (D-CYSee)

Application Note: Overcoming Thiol-Mediated Interference in Tetrazolium Assays

Abstract & Scientific Rationale

D-Cysteine Ethyl Ester (D-CYSee) is a cell-permeable derivative of D-cysteine that functions as a potent hydrogen sulfide (

The Challenge: Standard metabolic assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) rely on cellular oxidoreductases to reduce a tetrazolium salt into a purple formazan crystal. However, D-CYSee contains a reactive sulfhydryl (thiol) group. Thiols are strong reducing agents that can chemically reduce MTT in the culture media, independent of cellular metabolism.

The Consequence: Failure to account for this interaction results in False Positives .[1] A toxic concentration of D-CYSee may appear "hyper-proliferative" because the compound itself generates the purple signal, masking cell death.

This guide provides a validated, washing-intensive protocol to eliminate this artifact, ensuring data integrity.

Mechanism of Action & Interference

To interpret viability data correctly, one must distinguish between the biological signal (mitochondrial activity) and the chemical artifact (thiol reduction).[1]

DOT Diagram: Pathway & Interference Logic

Caption: Figure 1. Dual-pathway schematic showing the biological generation of H2S via DAO/3-MST (Blue/Green) and the non-enzymatic chemical reduction of MTT by extracellular D-CYSee (Red), which causes false viability signals.

Critical Technical Considerations

| Parameter | Specification | Expert Insight |

| Solubility | DMSO (Stock); PBS (Working) | D-CYSee is hygroscopic . Store desicated at -20°C. Dissolve in DMSO immediately before use. Aqueous solutions degrade rapidly (hydrolysis). |

| pH Sensitivity | pH 7.0 - 7.4 | Thiol reactivity increases at higher pH. Ensure culture media is buffered correctly; alkaline shifts exacerbate the false positive signal. |

| Assay Choice | MTT vs. LDH | If D-CYSee concentrations exceed 1 mM , MTT may be unreliable even with washing. In high-dose scenarios, switch to an LDH (Lactate Dehydrogenase) release assay, which is not redox-dependent. |

| Interference | High | Mandatory: You must include a "Cell-Free + D-CYSee" control well to quantify background reduction. |

Protocol: Preparation of D-CYSee Stock

Safety: D-CYSee is a bioactive donor. Work in a fume hood. Reagents: D-Cysteine Ethyl Ester HCl (High Purity), Anhydrous DMSO.

-

Calculate Mass: Determine the mass required for a 100 mM stock solution.

-

Formula:

-

-

Solubilization: Add anhydrous DMSO to the powder. Vortex vigorously until clear.

-

Note: Do not use water or PBS for the stock. The ester bond is hydrolytically unstable.

-

-

Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

-

Shelf Life: Use thawed aliquots within 24 hours.

-

Protocol: Optimized MTT Assay with Wash Steps

This protocol modifies the standard MTT workflow to physically remove the reducing agent (D-CYSee) before the tetrazolium salt is introduced.

Experimental Workflow Diagram

Caption: Figure 2. Optimized workflow emphasizing the removal of extracellular thiols (Steps 3-4) prior to MTT addition to prevent chemical artifacts.

Step-by-Step Procedure

-

Seeding: Plate cells (e.g., HEK293, SH-SY5Y) at

to -

Treatment:

-

Prepare D-CYSee dilutions in fresh media immediately before addition.

-

Add 100 µL of treatment media.

-

Control Wells (Required):

-

Vehicle Control: Cells + Media + DMSO (equivalent %).

-

Cell-Free Interference Control:No Cells + Media + D-CYSee (Highest Concentration).

-

Blank: Media only.

-

-

-

Incubation: Incubate for the desired experimental duration (e.g., 24h).

-

The Wash (Crucial):

-

Carefully aspirate the culture media containing D-CYSee.

-

Add 100 µL of warm, sterile PBS (Phosphate Buffered Saline).

-

Aspirate PBS.

-

Repeat PBS wash once more.

-

Rationale: This removes >99% of the extracellular thiol ester, preventing it from reacting with the MTT.

-

-

MTT Addition:

-

Add 100 µL of fresh culture media (phenol red-free preferred) containing 0.5 mg/mL MTT.

-

-

Development: Incubate at 37°C for 2–4 hours. Observe for purple precipitate.[2]

-

Check Control: The "Cell-Free Interference Control" should remain yellow. If it turns purple, the wash was insufficient.

-

-

Solubilization: Carefully remove media (don't disturb crystals) and add 100 µL DMSO. Shake for 10 mins.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis & Troubleshooting

Calculating True Viability

Even with washing, trace interference may occur. Use this formula:

-

OD_Sample: Absorbance of cells treated with D-CYSee.

-

OD_CellFree_DCYSee: Absorbance of the "No Cell" well treated with D-CYSee (measures residual chemical reduction).

Troubleshooting Table

| Observation | Probable Cause | Solution |

| Purple media immediately after adding MTT | High extracellular thiol concentration. | Failed Wash Step. Increase PBS washes to 3x. Ensure complete aspiration (without sucking up cells). |

| High signal in "Dead" cells | Intracellular accumulation of D-CYSee. | D-CYSee enters cells.[3] If intracellular levels are massive, they may reduce MTT non-enzymatically. Switch to LDH Assay. |

| Precipitate in D-CYSee stock | Moisture contamination. | D-CYSee HCl is hygroscopic.[4] Discard stock. Use fresh anhydrous DMSO. |

| No H2S effect observed | Hydrolysis of ester. | Aqueous working solutions were prepared too early. Dilute D-CYSee in media seconds before adding to cells. |

References

-

Gaston, B., et al. (2021).[5] D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats. Frontiers in Pharmacology.

-

Shibuya, N., & Kimura, H. (2013).[5] Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Frontiers in Endocrinology.

-

Lape, M. (Vertex AI Search). (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ACS Analytical Chemistry.

- Collier, A. C., & Pritsos, C. A. (2003). The mitochondrial uncoupler dicumarol disrupts the MTT assay. Biochemical Pharmacology.

-

Cayman Chemical. (2022).[6] N-acetyl-L-Cysteine ethyl ester Product Information & Solubility.

Sources

- 1. clyte.tech [clyte.tech]

- 2. researchgate.net [researchgate.net]

- 3. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Cysteine ethyl ester hydrochloride CAS#: [amp.chemicalbook.com]

- 5. Frontiers | D-Cysteine Ethyl Ester Reverses the Deleterious Effects of Morphine on Breathing and Arterial Blood–Gas Chemistry in Freely-Moving Rats [frontiersin.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for D-Cysteine Ethyl Ester as a Scavenger of Reactive Carbonyl Species

Introduction: The Challenge of Carbonyl Stress

Reactive Carbonyl Species (RCS) are a class of highly reactive electrophilic molecules generated endogenously through the oxidation of carbohydrates and lipids.[1][2] Key examples include α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE) and acrolein, as well as dicarbonyls such as methylglyoxal (MGO).[3] Under conditions of oxidative stress, the overproduction of RCS can overwhelm cellular detoxification mechanisms, leading to a state known as "carbonyl stress."[1] This pathological condition is characterized by the widespread, non-enzymatic modification of cellular macromolecules, including proteins, lipids, and nucleic acids.[4][5] Such modifications can lead to cellular dysfunction and have been implicated in the progression of numerous chronic diseases, including neurodegenerative disorders, cardiovascular disease, and diabetes-related complications.[5][6]

The high reactivity of RCS is primarily directed towards nucleophilic amino acid residues in proteins, particularly the thiol group of cysteine, the imidazole group of histidine, and the ε-amino group of lysine.[7][8][9] The formation of these adducts can alter protein structure and function, leading to enzyme inactivation, disruption of cellular signaling, and the formation of protein aggregates.[5]

D-Cysteine Ethyl Ester: A Promising Tool for Mitigating Carbonyl Stress

D-cysteine ethyl ester is a cell-permeable derivative of the amino acid D-cysteine.[10][11] Its esterification enhances its lipophilicity, facilitating its transport across cellular membranes. Once inside the cell, it is presumed that cellular esterases hydrolyze the ethyl ester, releasing D-cysteine. The free thiol group of D-cysteine is a potent nucleophile that can directly react with and neutralize electrophilic RCS, thereby preventing their damaging interactions with cellular macromolecules.[12] This application note provides detailed protocols for researchers to investigate the efficacy of D-cysteine ethyl ester as an RCS scavenger in both in vitro and cell-based systems.

Mechanism of Action: Thiol-Mediated Scavenging of RCS

The primary mechanism by which D-cysteine ethyl ester scavenges α,β-unsaturated aldehydes, a major class of RCS, is through a Michael addition reaction. The nucleophilic thiol group of the cysteine moiety attacks the electrophilic β-carbon of the unsaturated aldehyde, forming a stable covalent adduct.[12][13] This reaction effectively neutralizes the reactivity of the RCS, preventing it from modifying cellular proteins and other biomolecules.

Caption: Michael addition of D-cysteine to acrolein.

Experimental Protocols

Part 1: In Vitro Acrolein Scavenging Assay

This protocol is adapted from methods used to assess the acrolein scavenging capacity of various compounds and is designed to quantify the direct reaction between D-cysteine ethyl ester and acrolein in a cell-free system.[14]

Objective: To determine the in vitro efficacy of D-cysteine ethyl ester in scavenging acrolein.

Materials:

-

D-cysteine ethyl ester hydrochloride (CAS: 75521-14-1)

-

Acrolein (CAS: 107-02-8)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

HPLC or UPLC system with UV or MS detector

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of D-cysteine ethyl ester hydrochloride in sterile PBS. Adjust the pH to 7.4 with NaOH if necessary.

-

Prepare a 100 mM stock solution of acrolein in methanol. Caution: Acrolein is highly toxic and volatile. Handle in a fume hood with appropriate personal protective equipment.

-

-

Reaction Setup:

-

In a series of microcentrifuge tubes, prepare reaction mixtures containing a final concentration of 1 mM acrolein and varying concentrations of D-cysteine ethyl ester (e.g., 0, 0.5, 1, 2, 5, and 10 mM) in a final volume of 500 µL of PBS.

-

Include a control tube with 1 mM acrolein in PBS without D-cysteine ethyl ester.

-

Incubate the reaction mixtures at 37°C for 2 hours.

-

-

Sample Analysis by HPLC:

-

After incubation, stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.

-

Analyze the supernatant for the remaining acrolein concentration using a suitable HPLC method. A common method involves derivatization of the remaining aldehyde, but direct measurement of the decrease in the acrolein peak is also possible with an appropriate standard curve.

-

Data Analysis:

Calculate the percentage of acrolein scavenged at each concentration of D-cysteine ethyl ester using the following formula:

% Scavenging = [(Acrolein_control - Acrolein_sample) / Acrolein_control] * 100

Illustrative Data:

| D-Cysteine Ethyl Ester (mM) | Remaining Acrolein (µM) | % Acrolein Scavenged |

| 0 (Control) | 1000 | 0 |

| 0.5 | 650 | 35 |

| 1 | 320 | 68 |

| 2 | 110 | 89 |

| 5 | <50 | >95 |

| 10 | Not Detected | 100 |

Part 2: Cell-Based Assay for Mitigation of Carbonyl Stress

This protocol utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in cultured cells, providing a functional assessment of D-cysteine ethyl ester's ability to protect cells from oxidative and carbonyl stress.[15][16]

Objective: To evaluate the protective effect of D-cysteine ethyl ester against induced lipid peroxidation in cultured cells.

Materials:

-

Human cell line (e.g., HepG2, SH-SY5Y)

-

Complete cell culture medium

-

D-cysteine ethyl ester hydrochloride

-

An inducer of oxidative stress (e.g., H₂O₂, tert-butyl hydroperoxide, or HNE)

-

C11-BODIPY 581/591 fluorescent probe (CAS: 217155-99-8)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, or glass-bottom dishes for microscopy).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of D-cysteine ethyl ester (e.g., 50, 100, 250, 500 µM) for 2-4 hours. Include a vehicle-treated control group.

-

Induce oxidative stress by adding the chosen inducer (e.g., 100 µM H₂O₂ or 20 µM HNE) for a specified time (e.g., 1-2 hours). Include a control group with no inducer.

-

-

Staining with C11-BODIPY 581/591:

-

Remove the treatment medium and wash the cells twice with warm PBS.

-

Incubate the cells with 5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C, protected from light.

-

Wash the cells twice with warm PBS to remove excess probe.

-

-

Fluorescence Measurement:

-

Microscopy: Image the cells using appropriate filter sets for the oxidized (green fluorescence, ~488 nm excitation/510 nm emission) and reduced (red fluorescence, ~581 nm excitation/591 nm emission) forms of the probe.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence intensity in the green and red channels.

-

Data Analysis:

The ratio of green to red fluorescence intensity is an indicator of lipid peroxidation. A decrease in this ratio in cells pre-treated with D-cysteine ethyl ester compared to cells treated with the inducer alone indicates a protective effect.

Illustrative Data:

| Treatment Group | Green/Red Fluorescence Ratio (Arbitrary Units) |

| Untreated Control | 1.0 |

| Oxidative Stress Inducer | 4.5 |